

# Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methyl-1H-indazol-7-ylamine** is a heterocyclic amine containing an indazole core structure. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key building block and intermediate in the synthesis of a variety of compounds with potential therapeutic applications, particularly in the fields of oncology and neurology.<sup>[1]</sup> Its structural features, including the methylated indazole ring and the amino group at the 7-position, make it a valuable component for generating libraries of targeted molecules in drug discovery programs.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Methyl-1H-indazol-7-ylamine** is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

| Property           | Value                                        | Reference |
|--------------------|----------------------------------------------|-----------|
| CAS Number         | 41926-06-1                                   |           |
| Molecular Formula  | C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> |           |
| Molecular Weight   | 147.18 g/mol                                 |           |
| Appearance         | Light brown to purple solid                  |           |
| Purity             | ≥ 95% (as determined by HPLC)                |           |
| Storage Conditions | 0-8°C                                        |           |

## Synthesis and Characterization

While a specific, detailed synthesis protocol for **1-Methyl-1H-indazol-7-ylamine** is not readily available in the public domain, general methods for the synthesis of substituted indazoles can be adapted. A common approach involves the cyclization of appropriately substituted ortho-nitro or ortho-halo phenylhydrazines, followed by methylation.

A plausible synthetic workflow is outlined below:



[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **1-Methyl-1H-indazol-7-ylamine**.

## Experimental Protocols

General Procedure for Indazole Synthesis:

A general protocol for the synthesis of indazole derivatives involves the reaction of a substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and

reduction of the nitro group. The specific reagents and conditions would require optimization for this particular isomer.

#### Characterization:

The identity and purity of synthesized **1-Methyl-1H-indazol-7-ylamine** would be confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the methyl group, the aromatic protons, and the amine protons.
  - $^{13}\text{C}$  NMR: To identify the number of unique carbon environments in the molecule.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical method would employ a C18 reverse-phase column with a gradient elution using a mixture of acetonitrile and water containing a small amount of a modifier like formic acid.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

## Biological Activity and Applications

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[2] While specific studies detailing the biological targets of **1-Methyl-1H-indazol-7-ylamine** are limited, its structural similarity to known kinase inhibitors suggests its potential utility in this area.

Indazole-containing compounds have been successfully developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The amino group at the 7-position of **1-Methyl-1H-indazol-7-ylamine** provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors against specific kinase targets.

## Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of **1-Methyl-1H-indazol-7-ylamine** could act is depicted below. This diagram illustrates a generic kinase signaling cascade that is often a target in cancer therapy.



[Click to download full resolution via product page](#)

Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of **1-Methyl-1H-indazol-7-ylamine**.

## Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of **1-Methyl-1H-indazol-7-ylamine** or its derivatives as kinase inhibitors, a standard experimental workflow would be employed.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for screening kinase inhibitors.

## Conclusion

**1-Methyl-1H-indazol-7-ylamine** is a valuable chemical entity with significant potential in drug discovery and development. Its indazole core and reactive amino group make it an ideal starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involving kinase signaling. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview for researchers and scientists working with this promising molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320690#1-methyl-1h-indazol-7-ylamine-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)